molecular formula C19H27N5O B2444034 4-(2-(1H-pyrazol-1-yl)ethyl)-N-(3-phenylpropyl)piperazine-1-carboxamide CAS No. 1396887-42-5

4-(2-(1H-pyrazol-1-yl)ethyl)-N-(3-phenylpropyl)piperazine-1-carboxamide

Cat. No.: B2444034
CAS No.: 1396887-42-5
M. Wt: 341.459
InChI Key: UVSMNPQBJLNFIA-UHFFFAOYSA-N
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Description

4-(2-(1H-pyrazol-1-yl)ethyl)-N-(3-phenylpropyl)piperazine-1-carboxamide is a synthetic small molecule featuring a strategic molecular hybrid of a piperazine carboxamide core and a 1H-pyrazole moiety. This specific architecture is of significant interest in medicinal chemistry and pharmacological research, as both pyrazole and piperazine derivatives are well-established scaffolds known to confer a wide range of biological activities. Piperazine-based compounds have demonstrated diverse therapeutic properties in scientific studies, including anti-infective, anti-carcinogenic, and vasorelaxant effects . Furthermore, piperazine derivatives have been investigated as inhibitors of human acetylcholinesterase, suggesting relevance for probing neurodegenerative pathways . The integration of the 1H-pyrazole subunit is a critical design element, as this heterocycle is frequently employed in the development of novel bioactive compounds. Pyrazole-containing molecules have been identified as potent and selective inhibitors of molecular targets such as HDAC6, which plays a role in cellular processes related to necrosis and inflammation . Other research has highlighted pyrazoline derivatives (closely related to pyrazoles) for their potential as cannabinoid CB1 receptor antagonists with applications in studying metabolic disorders , as well as for their demonstrated anti-nociceptive and anti-inflammatory activities in preclinical models . The specific molecular framework of this compound, particularly the linker connecting the pyrazole and piperazine rings, makes it a valuable chemical tool for researchers. It is primarily intended for investigating structure-activity relationships (SAR), probing novel biological mechanisms, and screening for potential activity in areas such as inflammation, neurology, and oncology. This product is strictly labeled "For Research Use Only (RUO)" and is not intended for any human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3-phenylpropyl)-4-(2-pyrazol-1-ylethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O/c25-19(20-9-4-8-18-6-2-1-3-7-18)23-15-12-22(13-16-23)14-17-24-11-5-10-21-24/h1-3,5-7,10-11H,4,8-9,12-17H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSMNPQBJLNFIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C=CC=N2)C(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2-(1H-pyrazol-1-yl)ethyl)-N-(3-phenylpropyl)piperazine-1-carboxamide is a novel piperazine derivative with potential pharmacological applications, particularly in the treatment of anxiety and depression. This article reviews its biological activity, focusing on its anxiolytic and antidepressant properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C19H24N4O\text{C}_{19}\text{H}_{24}\text{N}_4\text{O}

This structure includes a piperazine ring, a pyrazole moiety, and a phenylpropyl group, which are critical for its biological activity.

Anxiolytic Activity

Research indicates that compounds similar to this compound exhibit significant anxiolytic-like effects . For instance, studies have shown that related piperazine derivatives enhance serotonergic activity, which is crucial for anxiety modulation.

Key Findings:

  • In behavioral tests such as the elevated plus maze and light-dark box tests, these compounds demonstrated reduced anxiety-like behaviors in animal models .
  • The anxiolytic effects were often mediated through interactions with the 5-HT_1A receptor and the GABAA receptor , indicating a multifaceted mechanism of action .

Antidepressant Activity

In addition to anxiolytic properties, this compound also shows promise as an antidepressant . The antidepressant-like effects are likely due to its ability to modulate serotonin levels in the brain.

Research Insights:

  • Administration of related compounds resulted in significant improvements in depressive-like behaviors in animal models .
  • The antidepressant effects were similarly blocked by pretreatment with selective serotonin antagonists, confirming the involvement of serotonergic pathways .

The mechanisms underlying the biological activity of this compound are complex and involve multiple neurotransmitter systems:

  • Serotonergic System : The compound enhances serotonin signaling, which is crucial for both anxiety and mood regulation.
  • GABAergic Modulation : Interaction with GABAA receptors suggests that it may also influence inhibitory neurotransmission, contributing to its anxiolytic effects.
  • Dopaminergic Pathways : Preliminary data suggest potential interactions with dopamine receptors, which may further enhance its antidepressant profile.

Study 1: Anxiolytic Effects in Animal Models

A study evaluated the anxiolytic effects of a similar piperazine derivative (LQFM192) using male Swiss mice. The results indicated that doses of 54 and 162 μmol/kg produced significant anxiolytic-like activity, which was blocked by specific receptor antagonists .

Study 2: Antidepressant-Like Activity

Another study focused on LQFM008, a related compound. It demonstrated significant reductions in despair behavior in the forced swimming test, indicating potential antidepressant properties. The effects were attributed to serotonergic system engagement .

Data Table: Summary of Biological Activities

Compound NameAnxiolytic ActivityAntidepressant ActivityMechanism of Action
4-(2-(1H-pyrazol-1-yl)ethyl)-...YesYesSerotonergic & GABAergic modulation
LQFM192YesYesSerotonin receptor interaction
LQFM008YesYesSerotonin pathway engagement

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(2-(1H-pyrazol-1-yl)ethyl)-N-(3-phenylpropyl)piperazine-1-carboxamide, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves multi-step reactions, such as:

  • Step 1 : Formation of the piperazine core via condensation of ethylenediamine with dihaloalkanes under basic conditions (e.g., K₂CO₃ in CH₃CN) .
  • Step 2 : Functionalization with pyrazole and phenylpropyl groups. For example, coupling 1H-pyrazole derivatives via nucleophilic substitution or click chemistry (e.g., CuSO₄·5H₂O/sodium ascorbate in H₂O:DCM) .
  • Critical Factors : Solvent polarity (e.g., DMF vs. ethanol), temperature (reflux vs. RT), and stoichiometry of reagents (e.g., 1.2 equiv. of azide derivatives) significantly impact yield and purity. XRPD and DSC are recommended for crystallinity validation .

Q. How is the structural integrity of this compound validated in academic research?

  • Analytical Techniques :

  • 1H/13C NMR : Confirm substitution patterns (e.g., piperazine N-ethyl linkage, pyrazole protons) .
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for [M+H]+ ion).
  • X-ray Crystallography : Resolve 3D conformation; for example, analogs like 4-{[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}-N-ethylpiperazine-1-carboxamide have been structurally characterized .
    • Purity Assessment : HPLC (≥95% purity) with UV detection at 254 nm .

Q. What preliminary biological screening data exist for this compound?

  • Antimicrobial/Anticancer Assays : Pyrazole-piperazine hybrids are tested against Gram-positive bacteria (e.g., S. aureus) via MIC assays or cancer cell lines (e.g., MCF-7) using MTT protocols .
  • Dose-Response : IC₅₀ values are calculated from triplicate experiments with positive controls (e.g., doxorubicin).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity across structurally similar analogs?

  • Case Study : Variability in IC₅₀ values for pyrazole-piperazine derivatives may arise from:

  • Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) vs. electron-donating groups (e.g., -OCH₃) altering target binding .
  • Assay Conditions : Differences in cell line passage numbers, serum concentrations, or incubation times .
    • Resolution : Meta-analysis of structure-activity relationships (SAR) using standardized protocols (e.g., NIH/NCATS guidelines).

Q. What computational strategies are effective for predicting target interactions?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., EGFR) or GPCRs. For example, analogs with 4-phenylpropyl groups show π-π stacking with tyrosine residues .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS).

Q. How can synthetic scalability be optimized without compromising purity?

  • Process Chemistry :

  • Catalysis : Replace stoichiometric reagents (e.g., LiAlH₄) with catalytic systems (e.g., Pd/C for hydrogenation) .
  • Workflow Automation : Use flow chemistry for hazardous steps (e.g., azide couplings) .
    • Quality Control : In-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. What are the challenges in interpreting solubility and bioavailability data for this compound?

  • Solubility : Poor aqueous solubility (e.g., log P ~3.5) may require formulation with co-solvents (e.g., PEG-400) .
  • Bioavailability : High first-pass metabolism due to piperazine N-dealkylation; mitigate via prodrug strategies (e.g., tert-butyl carbamate protection) .

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